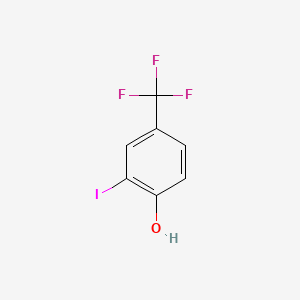

2-Iodo-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDCXUYQUSFQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468800 | |

| Record name | 2-iodo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463976-21-8 | |

| Record name | 2-iodo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's pharmacokinetic profile and target binding affinity.[1][2] 2-Iodo-4-(trifluoromethyl)phenol stands as a particularly strategic building block, combining the advantageous properties of the trifluoromethyl group with a phenolic hydroxyl and an ortho-iodine substituent. This trifecta of functionalities provides a versatile platform for synthetic chemists, enabling a wide array of chemical transformations crucial for the construction of complex pharmaceutical agents.[3] This guide provides an in-depth analysis of its synthesis, properties, reactivity, and application, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Safety Data

A comprehensive understanding of a building block's fundamental properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 463976-21-8 | [4] |

| Molecular Formula | C₇H₄F₃IO | [4] |

| Molecular Weight | 288.01 g/mol | [4] |

| Appearance | White powder or clear liquid | [1] |

| Boiling Point | 105 °C at 44 mmHg | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

| Purity | Typically ≥97% | [4] |

Safety and Handling:

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed.[1]

-

Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

Synthesis and Mechanistic Insights

The primary route to this compound is through the electrophilic iodination of the readily available starting material, 4-(trifluoromethyl)phenol.

Mechanism: Electrophilic Aromatic Substitution

The iodination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[5] Since the para position is blocked by the trifluoromethyl group, substitution occurs exclusively at the ortho position.[5]

The reaction proceeds via the following key steps:

-

Generation of the Electrophile: While molecular iodine (I₂) itself is a weak electrophile, the reaction conditions facilitate the formation of a more potent iodinating species. In the presence of a base like sodium carbonate, the phenol exists in equilibrium with the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The electron-rich aromatic ring of the phenoxide attacks the iodine molecule.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product.

Caption: Workflow of the electrophilic iodination synthesis.

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of this compound.[4]

Materials:

-

4-(Trifluoromethyl)phenol

-

Iodine (I₂)

-

Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

5% Aqueous Thiourea Solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

To the stirred solution, add Iodine (1.1 eq) followed by Sodium Carbonate (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quench the excess unreacted iodine by adding a 5% aqueous solution of thiourea until the deep violet/brown color disappears.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and dichloromethane (starting from 10:1 and moving to 6:1) as the eluent.

-

The final product, this compound, is typically obtained in a yield of around 63%.[4]

Spectroscopic Characterization (Predicted)

While publicly accessible experimental spectra are limited, the following table outlines the expected characteristic signals for this compound based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Phenolic -OH | ~5.0 - 6.0 ppm (broad singlet) | Acidic proton, position can vary with solvent and concentration. |

| Aromatic C-H | ~7.0 - 7.8 ppm (multiplets) | Protons on the substituted benzene ring. | |

| ¹³C NMR | Aromatic C-I | ~85 - 95 ppm | Carbon directly attached to the electron-donating iodine. |

| Aromatic C-CF₃ | ~120 - 130 ppm (quartet) | Carbon of the trifluoromethyl group, split by fluorine coupling. | |

| Aromatic C-OH | ~150 - 160 ppm | Carbon attached to the electronegative oxygen. | |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | Characteristic of a phenolic hydroxyl group. |

| C-F Stretch | 1100 - 1350 cm⁻¹ (strong) | Strong absorptions typical for C-F bonds in the -CF₃ group. | |

| C-I Stretch | 500 - 600 cm⁻¹ | Found in the fingerprint region. |

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, making it a powerful intermediate for introducing the 4-(trifluoromethyl)phenol motif into more complex molecules. The iodine atom serves as an excellent handle for a variety of cross-coupling reactions.

Caption: Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions due to the ease of oxidative addition to the Pd(0) catalyst. This makes this compound an ideal substrate for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to substituted biaryl compounds. This is one of the most widely used reactions in pharmaceutical synthesis for constructing complex molecular scaffolds.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding substituted styrene derivatives.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, producing N-aryl amines.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group can be readily functionalized, for example, through Williamson ether synthesis to form aryl ethers. This allows for another point of diversification in a synthetic route.

Application in Drug Development: A Case Study

The utility of this compound is exemplified in its use as a key intermediate in the synthesis of novel sulfonamide derivatives investigated as potential therapeutics for pain management.

In patent WO2010079443A1, the synthesis of a series of aryl sulphonamides as sodium channel modulators is described.[5] In one of the key steps, this compound is coupled with a complex sulfonamide intermediate via a nucleophilic aromatic substitution or an etherification reaction, demonstrating its practical application in building molecules with potential therapeutic value.[5] The patent provides an example where N-(2,4-dimethoxybenzyl)-2,4,5-trifluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide is reacted with this compound to afford the desired coupled product in a 67% yield.[5] This specific example underscores the compound's role in accessing novel chemical matter in late-stage drug discovery programs.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive iodine handle for cross-coupling, a modifiable hydroxyl group, and the beneficial trifluoromethyl substituent makes it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, enables researchers to strategically and effectively incorporate this powerful intermediate into their synthetic routes, accelerating the development of next-generation therapeutics.

References

- WO2010079443A1 - Sulfonamide derivatives. Google Patents.

- Supporting Information for Angew. Chem. Int. Ed. 200460417. Wiley-VCH.

- Supporting Information for Intramolecular Alkene Fluoroarylation of Phenolic Ethers enabled by Electrochemically Gener

- Supporting Information for Construction of Diverse C–S/C-Se Bonds via Nickel Catalyzed Reductive Coupling. Hangzhou Normal University.

- Supporting Information for a scientific public

-

This compound, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

- 4-AMino-3-yodofenol 66416-73-7 wiki. Guidechem.

-

Experimental characterization techniques for plasmon-assisted chemistry. PubMed. Available at: [Link]

- EP4229045A1 - Substituted acyl sulfonamides for treating cancer. Google Patents.

Sources

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.it]

- 2. EP4229045A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. This compound | 463976-21-8 [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Physicochemical Properties, Synthesis, and Applications for the Research Scientist

Introduction: A Multifunctional Building Block in Modern Chemistry

2-Iodo-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure is unique, featuring a phenolic hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and an iodine atom positioned ortho to the hydroxyl function. This specific arrangement of functional groups makes it a highly versatile synthetic intermediate.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Simultaneously, the iodine atom serves as an exceptionally useful synthetic handle, enabling a wide array of cross-coupling reactions to build more complex molecular architectures.[3] This guide provides an in-depth analysis of the physical properties, safety considerations, synthesis, and strategic applications of this compound, designed for the practicing researcher and development professional.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of a compound are critical for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage.

Physicochemical Data Summary

The key identifying and physical properties for this compound are summarized below. It is noteworthy that the physical state at room temperature can vary, described as either a liquid or a low-melting solid, suggesting a melting point close to ambient conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 463976-21-8 | [5][6] |

| Molecular Formula | C₇H₄F₃IO | [5][6] |

| Molecular Weight | 288.01 g/mol | [5][6] |

| Appearance | Clear liquid or solid | [4][6] |

| Boiling Point | 105 °C @ 44 mmHg | [5][6] |

| IUPAC Name | This compound | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |

Acidity (pKa)

Expected Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. Based on its molecular structure, the following characteristics would be expected:

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their ortho, meta, and para relationships. A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The signals for the carbons bonded to iodine and the hydroxyl group would also be characteristic.

-

FTIR: The infrared spectrum would feature a prominent broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Strong C-F stretching bands would be observable in the 1100-1350 cm⁻¹ region, and C-I stretching would appear in the far-infrared region.

-

Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 288. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Part 2: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with GHS07 (Warning) and, in some cases, GHS05 (Corrosion), indicating potential hazards upon exposure.[4][6]

GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictograms | GHS07 | Warning | [4] |

| Signal Word | Warning | [4] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4] |

| H319 | Causes serious eye irritation. | [4] | |

| H315 | Causes skin irritation. | [8] | |

| H335 | May cause respiratory irritation. | [8] | |

| Note | Some suppliers indicate more severe hazards: "Causes severe skin burns and eye damage." | [6] | |

| Precautionary Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended between 2-8°C.[4] This mitigates potential degradation from light or moisture.

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.[6]

Part 3: Experimental Protocol: Synthesis via Electrophilic Iodination

This compound is readily synthesized from its non-iodinated precursor, 4-(trifluoromethyl)phenol, through an electrophilic aromatic substitution reaction.[5][10] The protocol described below is a robust and validated method.

Reaction Principle and Workflow

The synthesis proceeds via the direct iodination of the aromatic ring. The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the substitution occurs regioselectively at one of the ortho positions. A mild base is used to deprotonate a portion of the phenol, forming the more strongly activating phenoxide ion, which accelerates the reaction with molecular iodine.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[5][10]

-

Reactant Preparation:

-

In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Scientist's Note: The THF/water solvent system is chosen because it can dissolve both the organic phenol substrate and the inorganic base (sodium carbonate), creating a homogenous environment for the reaction to proceed efficiently.

-

-

Reagent Addition and Reaction:

-

To the stirring solution, add sodium carbonate (Na₂CO₃, 1.1 eq) followed by iodine (I₂, 1.1 eq).

-

Seal the flask and allow the mixture to stir at room temperature for approximately 24 hours.

-

Scientist's Note: Sodium carbonate acts as a base to generate the highly nucleophilic phenoxide anion, which readily attacks the electrophilic iodine. An excess of the iodinating agent ensures the complete conversion of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Extraction:

-

Once the starting material is consumed, add a 5% aqueous solution of thiourea to the reaction mixture until the dark color of the excess iodine disappears.

-

Scientist's Note: Thiourea is a reducing agent that effectively quenches unreacted iodine, converting it to colorless iodide (I⁻). This simplifies the subsequent extraction and purification process.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of petroleum ether and dichloromethane (e.g., starting from 10:1 and gradually increasing the polarity) to isolate the pure this compound.

-

Scientist's Note: Column chromatography is essential to separate the desired product from any remaining starting material, di-iodinated byproducts, or other impurities, ensuring high purity for subsequent applications.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex molecules. Its well-defined physical properties, coupled with the dual functionality of a reactive iodine handle and a property-enhancing trifluoromethyl group, make it an invaluable tool for researchers in drug discovery and materials science. Understanding its characteristics, safe handling protocols, and robust synthesis is fundamental to leveraging its full potential in creating next-generation chemical entities.

References

-

Aspira Chemical. (n.d.). This compound, 98%. Retrieved from [Link]

-

Larina, L. I. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(7), e3940. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Trifluoromethylphenol. PubChem Compound Database. Retrieved from [Link]

-

Serafim, R. A. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2589. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]

-

de Oliveira, R. B., & da Silva, A. B. F. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 108-120. Retrieved from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Retrieved from [Link]

-

Scott, J. S., & Williams, G. D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]

-

Abou-kir, M., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 8(6), 2168-2176. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 463976-21-8 | Benchchem [benchchem.com]

- 4. This compound | 463976-21-8 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 463976-21-8 | this compound, 98% [aspirasci.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | 463976-21-8 [chemicalbook.com]

2-Iodo-4-(trifluoromethyl)phenol molecular weight

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, this compound has emerged as a particularly valuable scaffold. Its structure uniquely combines three functional motifs: a reactive phenolic hydroxyl group, a versatile iodine atom, and a property-modulating trifluoromethyl group. This trifecta of functionalities provides chemists with a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.

The presence of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The iodine atom serves as a key synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents.[3] The phenol group provides a site for derivatization and can participate in crucial hydrogen-bonding interactions with biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, synthesis, characterization, and applications of this compound, grounded in established scientific principles and methodologies.

Chapter 1: Physicochemical Properties and Molecular Characteristics

The utility of this compound in synthetic and medicinal chemistry is a direct consequence of its distinct molecular properties. The interplay between its three key functional groups governs its reactivity, stability, and physical characteristics. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, increases the acidity of the phenolic proton while influencing the electron density of the aromatic ring.[3]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃IO | [4][5] |

| Molecular Weight | 288.01 g/mol | [4][5][6] |

| CAS Number | 463976-21-8 | [4][5] |

| Appearance | Clear liquid, solid, or white powder | [5][7][8] |

| Typical Purity | ≥97% | [6][7][9] |

| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [7][9] |

Chapter 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of its precursor, 4-(trifluoromethyl)phenol. This reaction leverages the activating, ortho-, para-directing effect of the hydroxyl group to regioselectively install an iodine atom at the position ortho to the hydroxyl group.

Principle of Synthesis: Electrophilic Aromatic Substitution

The phenolic hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The reaction proceeds via the attack of an electrophilic iodine species (I⁺), generated in situ, on the electron-rich aromatic ring. The choice of base (e.g., sodium carbonate or sodium bicarbonate) is critical for neutralizing the hydrogen iodide (HI) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[4][10]

1. Reagents and Equipment:

-

4-(Trifluoromethyl)phenol

-

Iodine (I₂)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

5% Aqueous Thiourea Solution

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Dichloromethane (for elution)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.

2. Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

To the stirring solution, add sodium carbonate (1.1 eq.) followed by iodine (1.1 eq.).

-

Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

3. Workup and Purification:

-

Upon completion, quench the reaction by adding a 5% aqueous thiourea solution dropwise until the deep violet/brown color of excess iodine disappears.[4][10]

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[4][10]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane (e.g., starting from 10:1 and moving to 6:1 v/v) to afford pure this compound.[4][10]

Visualization: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chapter 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra should be obtained for each batch, the expected data can be predicted based on the molecular structure. Commercial suppliers may provide batch-specific analytical data such as NMR and HPLC.[11]

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (approx. δ 6.8-7.8 ppm). A broad singlet for the phenolic -OH proton. Coupling patterns will reflect the substitution pattern. |

| ¹³C NMR | Seven signals are expected. The carbon bearing the -CF₃ group will show a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 288.01. Characteristic isotopic pattern for iodine. |

| IR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹), strong C-F stretches (~1100-1350 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C stretches (~1450-1600 cm⁻¹). |

Chapter 4: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules.[3][10]

Role as a Synthetic Intermediate

The iodine substituent is the molecule's primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic elaboration of the molecular scaffold.

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Heck Coupling: Reaction with alkenes.

The phenolic hydroxyl group can also be readily derivatized, for example, through Williamson ether synthesis or esterification, to further modify the molecule's properties.

Impact of the Trifluoromethyl Group in Drug Design

The -CF₃ group is not merely a passive substituent; it actively modulates a compound's properties to be more drug-like.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1][2]

-

Binding Affinity: Its strong electron-withdrawing nature can alter the electronics of the entire molecule, potentially leading to stronger and more selective interactions with protein targets.[2]

This strategic incorporation of fluorine is a key reason why trifluoromethylated building blocks are highly sought after in the development of pharmaceuticals and agrochemicals.[2][12]

Visualization: Synthetic Utility in Cross-Coupling Reactions

Caption: Synthetic pathways from this compound via cross-coupling.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Safety and Hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). Some suppliers also list it as causing severe skin burns and eye damage.[5][7][9]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][9]

Handling Guidelines:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[5]

Storage Recommendations:

-

Store the compound in a tightly sealed container in a dry, dark place.[7][9]

-

Recommended storage temperature is between 2-8°C to ensure long-term stability.[7][9]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a reactive iodine handle, a drug-like trifluoromethyl group, and a versatile phenol moiety makes it an invaluable asset for synthetic and medicinal chemists. By understanding its properties, synthesis, and reactivity, researchers can fully leverage its potential to create novel molecular entities with enhanced therapeutic properties, ultimately accelerating the journey from laboratory synthesis to clinical application.

References

-

This compound, 98%. Aspira Chemical. [Link]

-

This compound CAS NO.463976-21-8. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

-

2-Iodo-4-(trifluoromethoxy)phenol. AOBChem USA. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trifluoromethylated phenols Novel biocatalytic concept Proof of principle Optimisation of reaction conditions Functional group. ACIB. [Link]

-

4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 463976-21-8 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 463976-21-8 | this compound, 98% [aspirasci.com]

- 6. This compound - CAS:463976-21-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 463976-21-8 [sigmaaldrich.com]

- 8. This compound, CasNo.463976-21-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. This compound | 463976-21-8 [sigmaaldrich.com]

- 10. This compound | 463976-21-8 [chemicalbook.com]

- 11. 463976-21-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. jelsciences.com [jelsciences.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol: Structure, Synthesis, and Applications

This compound is a trifunctional aromatic compound that has garnered significant interest among researchers in drug development and material science. Its unique structure, featuring a hydroxyl group, an iodine atom, and a trifluoromethyl group on a benzene ring, provides a powerful platform for constructing complex molecular architectures. The strategic placement of these functional groups offers a confluence of properties that are highly sought after in medicinal chemistry. The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, while the iodine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through cross-coupling reactions.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its structure, properties, synthesis, and critical applications.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is characterized by the following identifiers:

-

IUPAC Name: this compound

-

Synonyms: α,α,α-Trifluoro-o-iodo-p-cresol, 4-Trifluoromethyl-6-iodophenol[6]

The molecule's structure combines an electron-donating hydroxyl group with two powerful electron-withdrawing substituents: the trifluoromethyl group at the para-position and the iodine atom at the ortho-position. This electronic arrangement significantly influences the phenol's acidity and the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Properties

A compound's physical and chemical properties dictate its handling, storage, and behavior in reaction systems. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 288.01 g/mol | [4][5] |

| Appearance | Clear liquid or solid | [5] |

| Purity | Typically ≥97% | |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [7] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)I)O | |

| InChI Key | MRDCXUYQUSFQKF-UHFFFAOYSA-N |

Synthesis: A Guided Protocol with Mechanistic Rationale

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of the commercially available starting material, 4-(trifluoromethyl)phenol.[4][8] The electron-donating hydroxyl group activates the aromatic ring, directing the incoming electrophile (iodine) to the ortho position.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[4][8]

-

Reactant Solubilization:

-

Step: In a suitable reaction vessel, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Expert's Rationale: The THF/water solvent system is chosen to ensure the solubility of both the organic phenol starting material and the inorganic base (sodium carbonate). Water also helps to moderate the reaction.

-

-

Reagent Addition:

-

Step: To the stirred solution, add sodium carbonate (Na₂CO₃, 1.1 eq) followed by iodine (I₂, 1.1 eq).

-

Expert's Rationale: Sodium carbonate acts as a base to deprotonate the acidic phenol, forming the more nucleophilic phenoxide ion. This greatly enhances the electron-donating character of the oxygen, strongly activating the aromatic ring for electrophilic attack by iodine. A slight excess of the iodinating agent ensures complete conversion of the starting material.

-

-

Reaction Monitoring:

-

Step: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

-

Expert's Rationale: Room temperature is sufficient for this activated system, avoiding potential side reactions that could occur at higher temperatures. TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material, preventing premature workup or unnecessarily long reaction times.

-

-

Quenching:

-

Step: Upon completion, add a 5% aqueous solution of thiourea until the deep violet/brown color of excess iodine dissipates.

-

Expert's Rationale: Unreacted iodine can complicate the purification process. Thiourea is an excellent and inexpensive reducing agent that quantitatively converts I₂ into colorless iodide ions (I⁻), simplifying the subsequent extraction and purification steps.[4]

-

-

Extraction and Isolation:

-

Step: Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

-

Expert's Rationale: Diethyl ether is a common organic solvent that is immiscible with water and effectively dissolves the desired organic product, allowing for its separation from the aqueous phase containing inorganic salts and byproducts. Multiple extractions ensure maximum recovery of the product.

-

-

Drying and Concentration:

-

Step: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Expert's Rationale: Anhydrous Na₂SO₄ is a neutral drying agent that removes residual water from the organic phase, which is crucial before solvent removal. Concentration under reduced pressure (rotary evaporation) allows for the efficient removal of the volatile ether solvent at a low temperature, preventing product degradation.

-

-

Purification:

-

Step: Purify the crude oil via column chromatography using a gradient of petroleum ether and dichloromethane as the eluent.

-

Expert's Rationale: Column chromatography is the standard method for purifying organic compounds. The nonpolar product will adhere to the silica gel and can be selectively eluted by a solvent system of appropriate polarity, separating it from any remaining starting material or nonpolar impurities. This final step yields the pure this compound.[4][8]

-

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate. The trifluoromethyl group is a highly prized substituent in medicinal chemistry, often referred to as a "bioisostere" for groups like chlorine or methyl.[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] Incorporating this group can increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.[1][2]

-

Modulation of Acidity: As a strong electron-withdrawing group, the -CF₃ group increases the acidity (lowers the pKa) of the phenolic proton, which can be critical for tuning interactions with biological targets.[1]

The ortho-iodine atom provides a reactive site for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the precise and efficient installation of diverse chemical fragments, enabling chemists to rapidly build libraries of complex molecules for screening and lead optimization. This compound is therefore a key building block for creating novel pharmaceuticals and agrochemicals.[9]

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing severe skin burns and serious eye damage.[5] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).

-

Handling: Use in a well-ventilated area or a fume hood to avoid breathing vapors or mist.[5] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as specified by the supplier (typically 2-8°C).[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical structure; it is an enabling tool for innovation. The synergistic combination of its hydroxyl, iodo, and trifluoromethyl functional groups provides a unique and powerful scaffold for synthetic chemists. Its well-defined synthesis and predictable reactivity make it an invaluable intermediate in the rational design of new therapeutic agents and advanced materials. Understanding its properties and the rationale behind its synthesis is crucial for any scientist looking to leverage its potential in their research and development endeavors.

References

-

This compound, 98%. Aspira Chemical. [Link]

-

This compound (C7H4F3IO). PubChemLite. [Link]

-

2-[2-Iodo-4-(trifluoromethyl)-3-pyridinyl]phenol | C12H7F3INO | CID 87091922. PubChem. [Link]

-

2-Iodo-4-(trifluoromethoxy)phenol. AOBChem USA. [Link]

-

This compound CAS NO.463976-21-8. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates...

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (NIH). [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

Sources

- 1. This compound | 463976-21-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 463976-21-8 | this compound, 98% [aspirasci.com]

- 6. This compound - CAS:463976-21-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 463976-21-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 463976-21-8 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Characteristics of 2-Iodo-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 2-Iodo-4-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document leverages expert knowledge of spectroscopic principles and comparative data from structurally related molecules to provide a robust predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.

The unique substitution pattern of this phenol—featuring a bulky, electron-donating hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a heavy iodine atom—creates a distinct electronic environment that is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectral signatures is crucial for confirming its synthesis and purity.

Molecular Structure and Synthesis

The structural arrangement of the substituents on the benzene ring is fundamental to interpreting its spectral data. The iodine atom is ortho to the hydroxyl group, and the trifluoromethyl group is in the para position.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Synthesis Protocol

A common and effective method for the synthesis of this compound is through the direct iodination of 4-(trifluoromethyl)phenol.[1]

Experimental Workflow: Synthesis of this compound

Sources

Mastering Solubility: A Technical Guide to 2-Iodo-4-(trifluoromethyl)phenol for Advanced Chemical Applications

Foreword

In the landscape of modern pharmaceutical and materials science, the precise control over reaction conditions and formulation parameters is not merely an advantage; it is a necessity. Among the myriad of physical properties that dictate the success of a synthetic pathway or the bioavailability of a drug candidate, solubility stands as a primary and often challenging hurdle. This guide provides an in-depth exploration of the solubility characteristics of 2-iodo-4-(trifluoromethyl)phenol (CAS: 463976-21-8), a highly functionalized arene with significant potential in organic synthesis.

This document is structured to serve as a practical and theoretical resource for researchers, chemists, and formulation scientists. We will move beyond simple data reporting to dissect the causality behind the solubility profile of this molecule, grounding our discussion in its fundamental physicochemical properties. By understanding why this compound behaves as it does in various solvent environments, the practicing scientist is empowered to make rational, predictive decisions, saving valuable time and resources.

Part 1: Physicochemical Profile - The Molecular Blueprint for Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The unique combination of a hydroxyl group, an iodine atom, and a trifluoromethyl group on a benzene ring gives this compound a distinct set of properties that govern its interaction with solvents.[1]

The strong electron-withdrawing nature of both the iodine and trifluoromethyl groups significantly impacts the electronic density of the aromatic ring and the acidity of the phenolic proton.[1] Concurrently, these groups increase the molecule's size and lipophilicity, influencing its solubility in nonpolar media.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Observation | Significance for Solubility |

| CAS Number | 463976-21-8[2][3] | Unique identifier for substance tracking. |

| Molecular Formula | C₇H₄F₃IO | Indicates the elemental composition. |

| Molecular Weight | 288.01 g/mol | A higher molecular weight can sometimes correlate with lower solubility. |

| Physical Form | Liquid or Solid | Suggests a melting point near ambient temperature. If solid, lattice energy must be overcome for dissolution. |

| pKa (Predicted) | ~7.4 (Predicted for isomer 4-iodo-2-(trifluoromethyl)phenol)[4] | Indicates it is a weak acid. Solubility will dramatically increase in basic aqueous solutions (pH > pKa) due to deprotonation and salt formation. |

| logP (Predicted) | High (Qualitative) | The lipophilic -CF₃ and -I groups suggest a high octanol-water partition coefficient, indicating poor aqueous solubility and preference for nonpolar, organic solvents.[1] |

Part 2: A Predictive Solubility Map in Organic Solvents

While exhaustive experimental data is proprietary or sparse, a robust qualitative solubility profile can be predicted based on the "like dissolves like" principle and the physicochemical properties outlined above. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen, fluorine, and iodine atoms can act as weak hydrogen bond acceptors. The molecule possesses a significant dipole moment due to its electronegative substituents.

Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Heptane/Hexane | Aliphatic Hydrocarbon | Very Low | Lacks polarity and hydrogen bonding capability to effectively solvate the polar phenol group. |

| Toluene | Aromatic Hydrocarbon | Low to Moderate | Can engage in π-stacking with the benzene ring, but lacks strong polar interactions. |

| Dichloromethane | Halogenated | High | Apolar solvent with a significant dipole moment that can interact favorably with the solute's dipole. |

| Diethyl Ether | Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the phenolic proton. |

| Ethyl Acetate | Ester | High | Possesses both a polar carbonyl group and acts as a hydrogen bond acceptor. |

| Acetone | Ketone | Very High | A polar aprotic solvent with a strong dipole and an effective hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Cyclic Ether | Very High | Similar to diethyl ether but its cyclic nature and polarity make it an excellent solvent for moderately polar compounds. |

| Methanol/Ethanol | Alcohol | Moderate | Can act as both hydrogen bond donors and acceptors. However, the large, lipophilic part of the solute may limit miscibility. |

| DMSO / DMF | Polar Aprotic | Very High | Highly polar, aprotic solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| Water | Protic | Insoluble | The molecule's high lipophilicity (predicted high logP) and large nonpolar surface area dominate, leading to poor solvation by water. |

Part 3: A Validated Protocol for Experimental Solubility Determination

Theoretical predictions provide a starting point, but empirical data is the gold standard. The following details a robust, self-validating protocol for determining the equilibrium solubility of this compound using the shake-flask method, a widely accepted technique.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology

-

Preparation : For each solvent, add an amount of solid this compound to a glass vial sufficient to create a visible excess after equilibration (e.g., 10-20 mg).

-

Solvent Addition : Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 °C). Agitate the samples for at least 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches thermodynamic equilibrium between the solid and solution phases.

-

Phase Separation : After equilibration, allow the vials to rest in the constant temperature environment for at least 2 hours to allow the excess solid to settle completely.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial. Trustworthiness Note: Filtration is a critical, self-validating step. It ensures that no microscopic solid particles are carried over, which would artificially inflate the measured solubility.

-

Quantification : Prepare a calibration curve using accurately weighed standards of this compound. Dilute the filtered sample solution with a suitable mobile phase to fall within the linear range of the calibration curve. Analyze the sample by a validated HPLC-UV method.

-

Calculation : Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Part 4: The Science of Solvation - A Mechanistic View

The solubility values in Table 2 are dictated by the balance of intermolecular forces between the solute and solvent molecules. Understanding these interactions provides a powerful predictive tool.

Diagram of Solute-Solvent Interactions

Caption: Key intermolecular forces governing the solubility of the title compound.

-

Hydrogen Bonding : This is a primary driver of solubility in protic and polar aprotic solvents. The phenolic -OH is a strong hydrogen bond donor, interacting favorably with alcohols, ethers, ketones, and esters.

-

Dipole-Dipole Interactions : The highly polar C-F and C-I bonds create a significant molecular dipole. This allows for strong interactions with polar solvents, particularly aprotic ones like DMSO and Dichloromethane.

-

London Dispersion Forces : The large, polarizable iodine atom and the aromatic ring contribute significantly to van der Waals forces. These are the dominant interactions in nonpolar solvents like toluene, but they are often insufficient to overcome the solute's crystal lattice energy and self-association via hydrogen bonding, leading to lower solubility.

References

-

Aspira Chemical. This compound, 98%. Available at: [Link]

-

Nikitin, K., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

-

AOBChem USA. 2-Iodo-4-(trifluoromethoxy)phenol. Available at: [Link]

-

Pohl, R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Available at: [Link]

-

Galanakis, C., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. International Journal of Food Properties. Available at: [Link]

-

Dufal, S., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Gmehling, J., et al. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. Available at: [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 2-Iodo-4-(trifluoromethyl)phenol

This guide provides comprehensive safety protocols and handling precautions for 2-Iodo-4-(trifluoromethyl)phenol, a crucial intermediate in pharmaceutical and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Compound

This compound (CAS No. 463976-21-8) is a halogenated aromatic compound. Its molecular structure, featuring an iodine atom and a trifluoromethyl group on a phenol ring, imparts specific reactivity and, consequently, distinct hazards.[2] While essential for certain synthetic pathways, its handling demands a thorough understanding of its toxicological and physicochemical properties to mitigate risks effectively. The general toxicological concerns associated with phenols—such as their potential for causing severe skin burns and systemic toxicity—are amplified by the presence of the halogen and trifluoromethyl substituents.[3][4]

Hazard Identification and Classification

A critical first step in safe handling is a comprehensive understanding of the compound's hazards. Based on available Safety Data Sheets (SDS), this compound is classified with specific GHS hazard statements.

GHS Pictogram:

Signal Word: Warning[2]

Primary Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [5]

-

H335: May cause respiratory irritation. [5]

While specific toxicological data for this compound is not extensively published, the hazards of structurally similar compounds, like other halogenated phenols, underscore the need for caution. Phenols, in general, are known to be corrosive and can cause severe burns.[3][6] The trifluoromethyl group can enhance the acidity and reactivity of the phenolic proton, potentially increasing its irritant properties.

Physicochemical Properties Summary:

| Property | Value | Source |

| CAS Number | 463976-21-8 | [2][7] |

| Molecular Formula | C7H4F3IO | [2][7] |

| Molecular Weight | 288.01 g/mol | [7] |

| Appearance | Liquid or solid | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [2] |

Risk Assessment and Control Hierarchy

A systematic approach to safety involves a hierarchy of controls. This logical framework prioritizes the most effective measures to minimize exposure.

Caption: Risk assessment and control hierarchy for safe handling.

Causality in Control Selection:

-

Engineering Controls (The "Why"): The primary risk is inhalation of vapors or dust and accidental splashes.[5] A certified chemical fume hood is mandatory because it physically contains the material, pulling airborne contaminants away from the user's breathing zone.[4][8] This is a self-validating system; its proper function (measured by airflow) directly correlates to exposure reduction.

-

Administrative Controls (The "Why"): These procedures ensure that personnel are aware of the specific hazards and follow safe work practices consistently. A designated area for handling this compound prevents cross-contamination of the general lab space.[9]

-

Personal Protective Equipment (PPE) (The "Why"): PPE is the final barrier. Its selection is dictated by the specific hazards: skin and eye irritation/burns.[5][7] It is a critical last resort should primary controls fail.

Detailed Experimental Protocols: Safe Handling Workflow

This section details a step-by-step methodology for handling this compound, from preparation to disposal.

4.1. Preparation and Pre-Handling Checks

-

Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.

-

Assemble PPE: Don appropriate PPE before entering the designated handling area.

-

Eye Protection: Wear ANSI Z87.1-compliant safety goggles. A face shield is required if there is a significant splash hazard.[3][10]

-

Hand Protection: Use nitrile gloves.[3] Given the potential for skin irritation, inspect gloves for any signs of degradation or punctures before and during use.[10] Change gloves immediately if contamination is suspected.

-

Body Protection: A standard laboratory coat must be worn, fully buttoned.[4]

-

-

Prepare Work Area: Ensure the fume hood sash is at the appropriate working height. Line the work surface with absorbent, disposable bench paper to contain minor spills.

-

Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[6][8]

4.2. Handling and Dispensing the Compound

Caption: Step-by-step experimental workflow for safe handling.

-

Retrieval: Obtain the container from its designated storage location (2-8°C, dark, and dry).[2]

-

Equilibration: Place the sealed container inside the fume hood and allow it to reach ambient temperature before opening to prevent moisture condensation.

-

Dispensing: Carefully open the container. Use a spatula or appropriate tool to dispense the required amount. Avoid creating dust if it is in solid form.

-

Storage: Immediately and securely reseal the primary container. Return it to its proper storage location.

-

Post-Handling: After completing the experimental step, decontaminate any non-disposable equipment used.

4.3. Waste Disposal and Decontamination

-

Waste: All contaminated materials (e.g., gloves, weigh boats, bench paper) must be disposed of as hazardous waste in a designated, sealed container.[5][7] Do not mix with general laboratory waste.

-

Decontamination: Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6]

Emergency Procedures

Immediate and correct response to an exposure is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do so.[5][7][10] Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[7]

-

Spill: For small spills within a fume hood, use an inert absorbent material to clean up. Place the absorbed material into a sealed container for hazardous waste disposal.[5][11] For larger spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.[6]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a robust understanding of its hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative procedures, and correctly using personal protective equipment, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document; it must be supplemented by institution-specific training and a thorough review of the most current Safety Data Sheet before any work is initiated.

References

- This compound | 463976-21-8 - Sigma-Aldrich. Sigma-Aldrich.

- 2-Iodo-6-(trifluoromethyl)phenol - AK Scientific, Inc. AK Scientific, Inc.

- Safety Data Sheet - Angene Chemical. Angene Chemical.

- This compound, 98% - Aspira Chemical. Aspira Chemical.

- This compound | 463976-21-8 - Sigma-Aldrich (Ambeed). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)phenol. MilliporeSigma.

- This compound | 463976-21-8 - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Phenol SOP - Texas Woman's University. Texas Woman's University. [Link]

- Phenol - Environment, Health & Safety - University of Michigan. University of Michigan.

- Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Yale University.

- Phenol - OHS Information Sheet - Monash University. Monash University.

- Laboratory Specific Standard Operating Procedures for Phenol. LSU Health Shreveport.

Sources

- 1. This compound | 463976-21-8 [chemicalbook.com]

- 2. This compound | 463976-21-8 [sigmaaldrich.com]

- 3. twu.edu [twu.edu]

- 4. monash.edu [monash.edu]

- 5. aksci.com [aksci.com]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. 463976-21-8 | this compound, 98% [aspirasci.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

A Researcher's Guide to Procuring 2-Iodo-4-(trifluoromethyl)phenol for Drug Development

Introduction: The Strategic Value of 2-Iodo-4-(trifluoromethyl)phenol in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials and intermediates is a critical determinant of a program's success. This compound (CAS No. 463976-21-8) is a highly versatile chemical intermediate that has garnered significant attention.[1] Its structure, which uniquely combines a phenolic hydroxyl group, an iodine atom, and an electron-withdrawing trifluoromethyl group, offers a powerful platform for constructing complex molecular architectures.[2]

The trifluoromethyl (-CF3) group is a well-established bioisostere used to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Its incorporation can lead to superior efficacy and optimized pharmacokinetic profiles.[5] The ortho-positioned iodine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This strategic combination makes this compound a sought-after building block in the synthesis of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on effectively sourcing, qualifying, and handling this pivotal reagent.

Part 1: The Supplier Landscape - Identifying and Qualifying Vendors

Securing a reliable source for this compound is fundamental for uninterrupted research and development. The market consists of large, well-known catalog suppliers, specialized manufacturers, and distributors. The choice of supplier often depends on the scale of the project—from discovery-phase milligrams to process-scale kilograms.

Key Criteria for Supplier Selection:

-

Product Quality and Purity: The supplier must provide a detailed Certificate of Analysis (CoA) with each batch, specifying purity (typically ≥97%) as determined by methods like HPLC and NMR.

-

Supply Chain Reliability: For long-term projects, it is crucial to select a supplier with a robust production capacity and transparent inventory management to ensure a consistent supply.

-

Regulatory Compliance: Particularly for later-stage development, suppliers should demonstrate adherence to Good Manufacturing Practices (GMP) where applicable.[6][7]

-

Technical Support: A responsive and knowledgeable technical support team can be invaluable for addressing queries regarding product specifications, stability, and handling.

Table 1: Comparison of Representative Supplier Types

| Supplier Type | Typical Purity | Scale | Key Advantages | Considerations |

| Global Catalog Vendors (e.g., Sigma-Aldrich/Merck) | ≥97% | mg to g | Broad selection, easy online ordering, readily available documentation (SDS, CoA). | Higher cost per gram, may be a reseller from a primary manufacturer. |

| Specialty Chemical Manufacturers (e.g., Zhejiang Jiuzhou Chem) | ≥99% | g to multi-kg | High purity, potential for custom synthesis, competitive pricing for bulk quantities, direct communication.[8] | Longer lead times, may have minimum order quantities. |

| Distributors/Partners (e.g., Ambeed, Inc. via Sigma-Aldrich) | ≥97% | mg to g | Access to products from various manufacturers, consolidated purchasing. | Supply chain may have more steps, potentially affecting lead time. |

The process of qualifying a new supplier, especially for critical raw materials in a regulated environment, is a structured, multi-step process.[7] This ensures that the supplier meets all predefined quality, regulatory, and business requirements.[6]

Workflow for Supplier Qualification

The following diagram outlines a robust, risk-based workflow for qualifying a supplier of a critical intermediate like this compound. This process is essential for ensuring compliance and mitigating supply chain risks.[6][9]

Caption: A risk-based workflow for qualifying chemical suppliers in the pharmaceutical industry.

Part 2: Procurement, Quality Control, and Handling

Once a supplier is qualified, the focus shifts to procurement logistics, incoming quality control, and safe laboratory practices.

Procurement and Documentation

When placing an order, always request a batch-specific Certificate of Analysis (CoA). This document is the primary source of information about the quality of the specific lot you are receiving. Key parameters to scrutinize on the CoA include:

-

Identity Confirmation: Verified by techniques like ¹H NMR or Mass Spectrometry.

-

Purity Assessment: Typically determined by HPLC or GC, stated as a percentage area.

-

Appearance: Should match the specification (e.g., white powder or liquid/solid).[8]

Protocol: Incoming Quality Control (QC) Verification

It is a crucial practice to perform a simple, in-house identity and/or purity check on incoming materials to verify the supplier's CoA and rule out shipping errors.

Objective: To confirm the identity of the received this compound.

Methodology: Melting Point Determination

-

Preparation: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

-

Sample Loading: Carefully pack a small amount of the received crystalline solid into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Prepare a second sample. Heat rapidly to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

-

Comparison: Compare the observed melting range to the literature value (if available) or the supplier's specification. For reference, the related compound 4-(Trifluoromethyl)phenol has a melting point of 45-47 °C.

Causality: A sharp melting range close to the expected value is a good indicator of purity. A broad or depressed melting range suggests the presence of impurities. This simple test provides a rapid and cost-effective confirmation of the material's identity and general purity.

Safe Handling and Storage

Based on available Safety Data Sheets (SDS), this compound and related compounds require careful handling.[10][11][12]

-

Hazard Classification: Typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Some related compounds are also listed as harmful if swallowed (H302).[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[11]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are often between 2-8°C.

-

First Aid Measures:

Conclusion

This compound is a valuable building block for drug discovery, offering a unique combination of functional groups to drive the synthesis of novel chemical entities. A successful research program relies not only on innovative science but also on a robust and reliable supply chain for such critical intermediates. By implementing a systematic approach to supplier identification, qualification, and in-house quality control, researchers can ensure the integrity of their starting materials, mitigate project risks, and maintain the momentum of their development pipeline.

References

-

Where to Buy this compound: A Guide for B2B Buyers . (Source not specified, general B2B guide). [Link]

-

Supplier Qualification: Definition, Process, and Guidelines . SimplerQMS. [Link]

-

Supplier Qualification: Definition, Process, Steps and Guidelines . QCADVISOR. [Link]

-

Supplier Qualification In GMP - What Do You Need To Consider? . (Source not specified, GMP guide). [Link]

-

Supplier Qualification: How to Ensure Quality in Pharma . Atlas Compliance. [Link]

-